1-(Benzo[d][1,3]dioxol-5-yl)piperazine hydrochloride
Overview
Description
1-(Benzo[d][1,3]dioxol-5-yl)piperazine hydrochloride is a chemical compound known for its diverse applications in scientific research. It features a benzo[d][1,3]dioxole moiety linked to a piperazine ring, forming a structure that is often explored for its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzo[d][1,3]dioxol-5-yl)piperazine hydrochloride typically involves the reaction of benzo[d][1,3]dioxole with piperazine under specific conditions. A common method includes:
Starting Materials: Benzo[d][1,3]dioxole and piperazine.
Reaction Conditions: The reaction is often carried out in the presence of a suitable solvent such as ethanol or methanol, under reflux conditions.
Catalysts: Acid catalysts like hydrochloric acid can be used to facilitate the reaction.
Purification: The product is usually purified by recrystallization or chromatography techniques.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.
Automated Systems: Employing automated systems for precise control over reaction parameters and conditions.
Chemical Reactions Analysis
Types of Reactions: 1-(Benzo[d][1,3]dioxol-5-yl)piperazine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the piperazine ring can be modified by introducing different substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation Products: Depending on the conditions, oxidation can yield various oxygenated derivatives.
Reduction Products: Reduction typically results in the formation of hydrogenated derivatives.
Substitution Products: Substitution reactions can produce a wide range of derivatives with different functional groups attached to the piperazine ring.
Scientific Research Applications
1-(Benzo[d][1,3]dioxol-5-yl)piperazine hydrochloride has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various medical conditions.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 1-(Benzo[d][1,3]dioxol-5-yl)piperazine hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
1-(Benzo[d][1,3]dioxol-5-yl)methanamine: Similar structure but with an amine group instead of a piperazine ring.
1-(Benzo[d][1,3]dioxol-5-yl)ethanone: Features a ketone group instead of a piperazine ring.
1-(Benzo[d][1,3]dioxol-5-yl)ethanol: Contains an alcohol group instead of a piperazine ring.
Uniqueness: 1-(Benzo[d][1,3]dioxol-5-yl)piperazine hydrochloride is unique due to its specific combination of the benzo[d][1,3]dioxole and piperazine moieties, which confer distinct chemical and biological properties not found in the similar compounds listed above.
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)piperazine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2.ClH/c1-2-10-11(15-8-14-10)7-9(1)13-5-3-12-4-6-13;/h1-2,7,12H,3-6,8H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSTXRUBKJPZJBK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC3=C(C=C2)OCO3.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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